molecular formula C12H17NO2 B1399891 [1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine CAS No. 1341809-97-9

[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine

Cat. No.: B1399891
CAS No.: 1341809-97-9
M. Wt: 207.27 g/mol
InChI Key: IDNWWUOFWVTRHR-UHFFFAOYSA-N
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Description

[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine is an organic compound with the molecular formula C₁₂H₁₇NO₂ It features a cyclopropyl ring and a methoxyphenyl group, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine typically involves the reaction of cyclopropylamine with 4-methoxyphenol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    [1-Cyclopropyl-2-(4-hydroxyphenoxy)ethyl]amine: Similar structure but with a hydroxy group instead of a methoxy group.

    [1-Cyclopropyl-2-(4-chlorophenoxy)ethyl]amine: Contains a chlorine atom instead of a methoxy group.

Uniqueness: [1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine is unique due to its specific combination of a cyclopropyl ring and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-cyclopropyl-2-(4-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-10-4-6-11(7-5-10)15-8-12(13)9-2-3-9/h4-7,9,12H,2-3,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNWWUOFWVTRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine
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[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine
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[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine
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[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine
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Reactant of Route 6
[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine

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